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Compound of Interest

Compound Name: 1,2-Difluoroaminopropane

Cat. No.: B15293715

A Comprehensive Guide to the Experimental and Theoretical Properties of Fluorinated
Propanes

For researchers, scientists, and professionals in drug development, a deep understanding of
the physicochemical properties of fluorinated alkanes is crucial. Fluorine's unique electronic
properties can significantly alter molecular conformation, polarity, and metabolic stability,
making fluorinated compounds valuable in medicinal chemistry and materials science. This
guide provides an objective comparison of experimentally determined and theoretically
calculated properties of a series of fluorinated propanes, offering insights into the accuracy of
computational models and the effects of fluorination on molecular structure and behavior.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for propane and a selection of its
fluorinated derivatives. These tables facilitate a direct comparison between values obtained
through experimental measurements and those predicted by computational chemistry.

Table 1: Molecular Geometry - Bond Lengths (A)
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Experiment Theoretical
Compound Bond Method Method
al (A) ()
Microwave CCSD(T)/cc-
Propane Cc-C 1.522[1] 1.526
Spectroscopy pwCVQZ[1]
1- MP2/6-
1.530 Microwave 1.524
Fluoropropan  C-C 311+G(2d,2p)
(gauche) Spectroscopy  (gauche) 2]
e
MP2/6-
1.398 Microwave 1.401
C-E 311+G(2d,2p)
(gauche) Spectroscopy  (gauche) 2]
2-
Gas Electron 3-21G ab
Fluoropropan  C-C 1.514[3] ) ) 1.522[4] o
Diffraction initio
e
Gas Electron 3-21G ab
C-F 1.405[3] . . 1.398[4] o
Diffraction initio
2,2-
] Gas Electron CCSD(T)/cc-
Difluoropropa C-C 1.514[1] ) ) 1.516
Diffraction pwCVQZ[1]
ne
Gas Electron CCSD(T)/cc-
C-F 1.369[1] _ _ 1.350
Diffraction pwCVQZ[1]
Perfluoroprop Gas Electron
C-C 1.555 _ . 1551 HF/3-21G
ane Diffraction
Gas Electron
C-F (avg) 1.332 1.325 HF/3-21G

Diffraction

Table 2: Molecular Geometry - Bond Angles (°)
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Experiment Theoretical
Compound Angle Method Method
al (°) ()
Microwave CCSD(T)/cc-
Propane /LCCC 112.0[1] 1121
Spectroscopy pwCVQZ[1]
1- MP2/6-
108.9 Microwave 109.1
Fluoropropan  LFCC 311+G(2d,2p)
(gauche) Spectroscopy  (gauche) 2]
e
2-
Gas Electron 3-21G ab
Fluoropropan  £LCCC 114.6[3] ) ] 113.37[4] o
Diffraction initio
e
Microwave
LCCF 108.19[4] 107.5[5] Assumed
Spectroscopy
2,2-
) Gas Electron CCSD(T)/cc-
Difluoropropa £CCC 115.9[1] ] ] 115.4
Diffraction pwCVQZ[1]
ne
Gas Electron CCSD(T)/cc-
LFCF 105.3[1] ) ] 107.0
Diffraction pwCVQZ[1]
Perfluoroprop Gas Electron
£LCCC 111.4 _ _ 112.3 HF/3-21G
ane Diffraction
Gas Electron
LFCF (avg) 108.6 _ . 108.5 HF/3-21G
Diffraction
Table 3: Dipole Moments (Debye)
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Experimental

Compound D) Method Theoretical (D) Method
1.90 (gauche), Microwave
1-Fluoropropane - -
2.05 (trans)[6] Spectroscopy
Microwave
2-Fluoropropane 1.96[5][7] 1.88 -
Spectroscopy
2.59 ), 0.35
1,3- Microwave (o) MO5-2X/6-
_ 1.949[8] (ag), 3.99
Difluoropropane Spectroscopy 311+G*¥[9]
(99(u)), 0.00 (aa)
Perfluoropropane  0.014[10] - - -

Table 4: Boiling Points (°C)

Compound Experimental (°C)
Propane -42.1
1-Fluoropropane -2.5[11]
2-Fluoropropane -10[7]
1,1-Difluoropropane 8[10]

1,3-Difluoropropane

40-42[9][12]

2,2-Difluoropropane

-0.4[13]

Perfluoropropane

-36

7[10]

Table 5: Conformational Energy Differences (kJ/mol)
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Conformer . ]
. Experiment Theoretical
Compound Compariso Method Method
al (kd/mol) (kd/imol)
n
1-
E(gauche) - FT-IR in liquid
Fluoropropan ) -1.24
E(anti) Kr
e
2-
Rotational Microwave
Fluoropropan ) 14.9[5][7] 13.74
Barrier Spectroscopy
e
1,3-
D E(ag) - E(g9) 2.9 (in MO05-2X/6-
ifluoropropa ag) -
Prop d 99 vacuum) 311+G[9]
ne
E(aa) - E(gg) 7.9 (in MO05-2X/6-
aa) -
9 vacuum) 311+G[9]
Eeg) - Elgg) 12.1 (in MO05-2X/6-
99 99 vacuum) 311+G**[9]

Experimental and Theoretical Methodologies

A closer look at the methods employed to obtain the data presented above is essential for a

critical evaluation of the results.

Experimental Protocols

Microwave Spectroscopy: This high-resolution technique is used to determine the rotational

constants of molecules in the gas phase.[12][14] By analyzing the absorption of microwave

radiation, precise molecular geometries, including bond lengths and angles, can be derived.

For molecules with a permanent dipole moment, this method is particularly powerful. The

experimental setup typically involves a microwave source, a sample cell maintained at low

pressure, and a detector. Isotopic substitution is often employed to obtain a sufficient number of

rotational constants to solve for the complete molecular structure.[15] Dipole moments can also

be determined by measuring the Stark effect, which is the splitting of rotational lines in the

presence of an external electric field.[16]
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Gas Electron Diffraction (GED): In this method, a beam of high-energy electrons is scattered by
a gaseous sample.[17][18] The resulting diffraction pattern provides information about the
internuclear distances in the molecules.[17] By analyzing the diffraction intensities, radial
distribution curves can be generated, from which bond lengths and angles can be extracted.
[17] GED is particularly useful for determining the structures of highly symmetric molecules and
can be used in conjunction with microwave spectroscopy to refine structural parameters.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy in Liquefied Noble Gases: By dissolving a
sample in a liquefied noble gas like krypton or xenon at cryogenic temperatures, the vibrational
spectra of different conformers can be resolved.[2] By measuring the temperature dependence
of the intensities of the vibrational bands corresponding to each conformer, the enthalpy
difference between them can be determined.[2]

Theoretical Protocols

Ab Initio Calculations: These methods are based on first principles of quantum mechanics and
do not rely on empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio
method. More accurate results are typically obtained using post-Hartree-Fock methods such as
Mgller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)),
which account for electron correlation.[1][2][4] The choice of basis set (e.g., 6-31G*, cc-pVTZ)
is also crucial for the accuracy of the calculations.

Density Functional Theory (DFT): DFT methods have become a popular and computationally
efficient approach for calculating the electronic structure of molecules. These methods
approximate the electron density to determine the energy of the system. A variety of functionals
(e.g., B3LYP, M05-2X) are available, each with its own strengths and weaknesses.[9] DFT is
widely used to predict molecular geometries, vibrational frequencies, and relative energies of
conformers.[9]

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and
theoretical properties of fluorinated propanes.
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Caption: Workflow for comparing experimental and theoretical data.

Objective Comparison and Insights

The data presented in the tables reveals a generally good agreement between experimental
and theoretical values for the properties of fluorinated propanes.

» Molecular Geometry: For bond lengths and angles, theoretical methods, particularly higher-
level ab initio calculations like CCSD(T), provide predictions that are often within the
experimental error margins.[1] For instance, the calculated C-C bond length and CCC angle
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for propane at the CCSD(T)/cc-pwCVQZ level are in excellent agreement with the
experimental values from microwave spectroscopy.[1] As the degree of fluorination
increases, some discrepancies can be observed, highlighting the challenges in accurately
modeling the effects of multiple electronegative substituents.

» Dipole Moments: The dipole moment is a sensitive measure of the charge distribution in a
molecule. The experimental values show a clear trend of increasing polarity with fluorination,
as expected. Theoretical calculations for the different conformers of 1,3-difluoropropane
demonstrate the significant impact of conformation on the overall dipole moment.[9] The
highly polar gg(u) conformer has a calculated dipole moment of 3.99 D, while the nonpolar
aa conformer has a dipole moment of 0.00 D.[9]

» Boiling Points: Boiling points are influenced by a combination of factors, including molecular
weight, polarity, and intermolecular forces. The non-monotonic trend in the boiling points of
the difluoropropanes underscores the complex interplay of these factors. For instance, 1,3-
difluoropropane has a significantly higher boiling point (40-42°C) than 1,1-difluoropropane
(8°C) and 2,2-difluoropropane (-0.4°C), which can be attributed to its larger dipole moment
and the potential for stronger intermolecular dipole-dipole interactions.

» Conformational Energies: The conformational landscape of fluorinated propanes is a key
area of study. For 1-fluoropropane, experimental and theoretical studies agree that the
gauche conformer is more stable than the anti conformer, a phenomenon known as the
"gauche effect."[2][19] In 1,3-difluoropropane, the gg conformer is the most stable, and the
relative energies of the other conformers are influenced by a combination of steric and
electrostatic interactions, including the repulsion between the two C-F bond dipoles in the gg'
conformer.[9]

In conclusion, this guide demonstrates that modern computational methods can provide
reliable predictions of the properties of fluorinated propanes. However, experimental validation
remains crucial for refining theoretical models and for providing benchmark data. For
researchers in drug development and materials science, a combined experimental and
theoretical approach is invaluable for understanding and predicting the behavior of these
important molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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